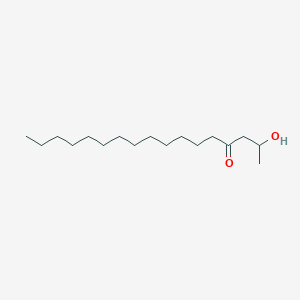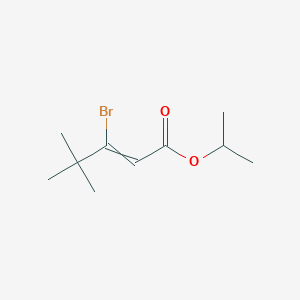
Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate is a chemical compound with the molecular formula C10H17BrO2. It is an ester derived from the reaction of propan-2-ol and 3-bromo-4,4-dimethylpent-2-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate typically involves the esterification of 3-bromo-4,4-dimethylpent-2-enoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 3-hydroxy-4,4-dimethylpent-2-enoate derivatives.
Reduction: Formation of propan-2-yl 3-bromo-4,4-dimethylpent-2-enol.
Oxidation: Formation of 3-bromo-4,4-dimethylpent-2-enoic acid.
Scientific Research Applications
Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 3-chloro-4,4-dimethylpent-2-enoate
- Propan-2-yl 3-iodo-4,4-dimethylpent-2-enoate
- Propan-2-yl 3-fluoro-4,4-dimethylpent-2-enoate
Uniqueness
Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is a better leaving group than chlorine and fluorine, making the compound more reactive in substitution reactions. Additionally, the steric hindrance provided by the 4,4-dimethyl groups influences the compound’s reactivity and stability.
Properties
CAS No. |
832734-31-3 |
|---|---|
Molecular Formula |
C10H17BrO2 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C10H17BrO2/c1-7(2)13-9(12)6-8(11)10(3,4)5/h6-7H,1-5H3 |
InChI Key |
CGYOCKAXXBSNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C=C(C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


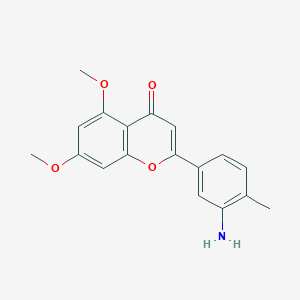
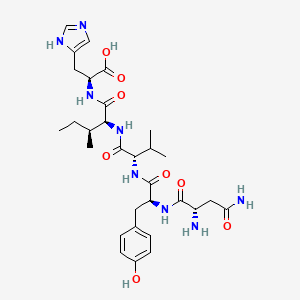
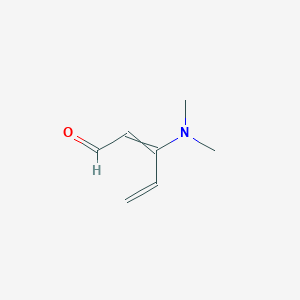
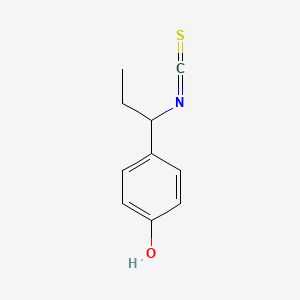
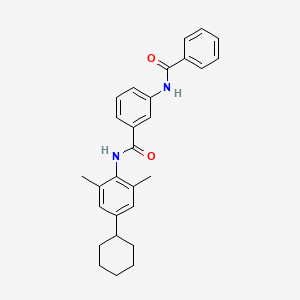
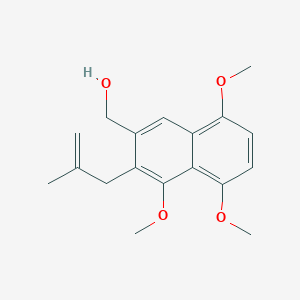

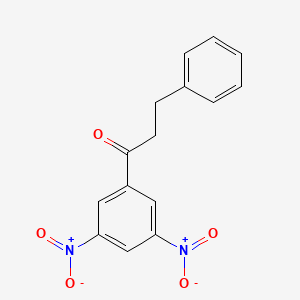

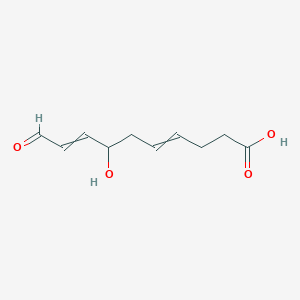
![4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14194312.png)
